molecular formula C24H25ClN4O3S B2892121 2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE CAS No. 1189485-18-4

2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE

Cat. No.: B2892121
CAS No.: 1189485-18-4
M. Wt: 485
InChI Key: KILNCMQZOPQYSM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and a spirocyclic structure. The spiro[4.5]deca-1,3-dien-2-yl group, in particular, could introduce interesting stereochemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the spiro[4.5]deca-1,3-dien-2-yl group, the triaza group, and the thio group. These groups could participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Microwave Assisted Synthesis of Novel Derivatives as Potent Antibacterial Agents

A study on the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives by Mayuri A. Borad and colleagues explored their potential as antibacterial agents. The compounds were synthesized using a sequence of reactions starting from 2-aminobenzothiazole, demonstrating broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that compounds with thiazolidinone derivatives may have applications in developing new antibacterial agents (Borad et al., 2015).

High-affinity, Non-peptide Agonists for the ORL1 Receptor

Research by S. Röver and colleagues discovered high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, including compounds with a 1,3,8-triazaspiro[4.5]decan-4-one structure. These compounds exhibit high affinity and selectivity, acting as full agonists in biochemical assays, indicating their potential in neuroscience research to modulate nociception and possibly treat pain (Röver et al., 2000).

Anticancer Activity Evaluation of 4-Thiazolidinones

A study by D. Havrylyuk and colleagues evaluated the anticancer activity of several 4-thiazolidinones containing the benzothiazole moiety. These compounds were tested against various cancer cell lines, including leukemia, melanoma, and lung cancer, with some demonstrating significant anticancer activity. This highlights the potential of thiazolidinone derivatives in cancer research (Havrylyuk et al., 2010).

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O3S/c1-29-10-8-24(9-11-29)27-22(16-2-4-17(25)5-3-16)23(28-24)33-15-21(30)26-18-6-7-19-20(14-18)32-13-12-31-19/h2-7,14H,8-13,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILNCMQZOPQYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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